molecular formula C12H8N2O2 B3357705 4-HYDROXY-9H-PYRIDO[3,4-B]INDOLE-1-CARBALDEHYDE CAS No. 74690-70-3

4-HYDROXY-9H-PYRIDO[3,4-B]INDOLE-1-CARBALDEHYDE

Cat. No.: B3357705
CAS No.: 74690-70-3
M. Wt: 212.2 g/mol
InChI Key: KEMBGOYCFKOHHY-UHFFFAOYSA-N
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Description

4-HYDROXY-9H-PYRIDO[3,4-B]INDOLE-1-CARBALDEHYDE is a heterocyclic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by its unique structure, which includes a pyridoindole core with a hydroxyl group and an aldehyde functional group.

Preparation Methods

The synthesis of 4-HYDROXY-9H-PYRIDO[3,4-B]INDOLE-1-CARBALDEHYDE can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the corresponding tricyclic indole, which can be further modified to obtain the desired compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

4-HYDROXY-9H-PYRIDO[3,4-B]INDOLE-1-CARBALDEHYDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring.

Scientific Research Applications

4-HYDROXY-9H-PYRIDO[3,4-B]INDOLE-1-CARBALDEHYDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.

    Biology: The compound has shown potential in biological studies due to its structural similarity to natural indole alkaloids.

    Medicine: Research has indicated its potential use in developing new pharmaceuticals, particularly in cancer treatment and antimicrobial agents.

    Industry: It is used in the production of dyes and pigments due to its chromophoric properties

Mechanism of Action

The mechanism of action of 4-HYDROXY-9H-PYRIDO[3,4-B]INDOLE-1-CARBALDEHYDE involves its interaction with various molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s effects are mediated through pathways involving oxidative stress and apoptosis, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

4-HYDROXY-9H-PYRIDO[3,4-B]INDOLE-1-CARBALDEHYDE can be compared with other indole derivatives such as:

Properties

IUPAC Name

4-hydroxy-9H-pyrido[3,4-b]indole-1-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c15-6-9-12-11(10(16)5-13-9)7-3-1-2-4-8(7)14-12/h1-6,14,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEMBGOYCFKOHHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=NC=C3O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80473778
Record name 4-Hydroxy-9H-beta-carboline-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74690-70-3
Record name 4-Hydroxy-9H-beta-carboline-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-HYDROXY-9H-PYRIDO[3,4-B]INDOLE-1-CARBALDEHYDE
Reactant of Route 2
4-HYDROXY-9H-PYRIDO[3,4-B]INDOLE-1-CARBALDEHYDE
Reactant of Route 3
4-HYDROXY-9H-PYRIDO[3,4-B]INDOLE-1-CARBALDEHYDE
Reactant of Route 4
4-HYDROXY-9H-PYRIDO[3,4-B]INDOLE-1-CARBALDEHYDE
Reactant of Route 5
4-HYDROXY-9H-PYRIDO[3,4-B]INDOLE-1-CARBALDEHYDE
Reactant of Route 6
4-HYDROXY-9H-PYRIDO[3,4-B]INDOLE-1-CARBALDEHYDE

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